N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-2-25-17-15-22-21-14(23(15)8-7-19-17)10-20-16(24)12-3-4-13-11(9-12)5-6-18-13/h3-9,18H,2,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYFAOZBMUUDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide typically involves multiple steps:
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Formation of the Triazolopyrazine Ring: : This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and ethoxy-substituted pyrazine compounds. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF).
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Attachment of the Indole Moiety: : The indole ring is introduced through a nucleophilic substitution reaction. This step may involve the use of indole-5-carboxylic acid or its derivatives, which react with the triazolopyrazine intermediate in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Final Coupling and Purification: : The final product is obtained by coupling the intermediate with an appropriate amine or amide. Purification is typically achieved through recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
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Reduction: : Reduction reactions can target the triazolopyrazine ring or the carboxamide group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group. Reagents like sodium azide (NaN₃) or thiols can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaN₃ in DMF or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the triazolopyrazine ring or carboxamide group.
Substitution: Substituted derivatives at the ethoxy group.
Scientific Research Applications
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as an antimicrobial agent, particularly against resistant bacterial strains . Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
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Biological Studies: : The compound is used in studies related to cell signaling and apoptosis. Its ability to modulate specific pathways makes it valuable in cancer research.
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Chemical Biology: : It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
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Industrial Applications: : The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules, which can be used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial effects . In cancer cells, it can induce apoptosis by modulating signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Ethoxy vs. Methoxy/Hydroxy Substituents
- The benzothiadiazole group introduces a planar, electron-deficient system, contrasting with the indole’s electron-rich nature .
- 5-Chloro-N-[(8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-2-carboxamide (): The hydroxy group increases polarity, likely reducing blood-brain barrier penetration compared to the ethoxy analog. The chlorine atom on indole may enhance electrophilic interactions in target binding .
Heterocyclic Carboxamide Variations
- This compound’s molecular weight (336.32 g/mol) is lower than the target compound’s estimated mass (~365 g/mol), suggesting differences in pharmacokinetics .
Antimalarial Triazolopyridines
Compounds like 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide () demonstrate antimalarial activity (IC50 = 2.24 µM), highlighting the triazolopyrazine/pyridine scaffold’s relevance in antiparasitic drug design. The sulfonamide group in these analogs contrasts with the carboxamide in the target compound, suggesting divergent target selectivity .
Cytotoxicity and Metabolic Regulation
ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxamides () exhibit cytotoxicity and modulate lipid metabolism. These compounds, featuring carboxylic acid or amide side chains, emphasize the scaffold’s adaptability for diverse therapeutic applications. The target compound’s indole group may similarly engage purinergic or kinase targets .
Data Table: Key Structural and Functional Comparisons
Notes and Limitations
- Pharmacological Data : Direct activity data for the target compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.
- Substituent Impact : Ethoxy’s steric and electronic effects require empirical validation, particularly regarding bioavailability and target engagement.
- Synthetic Challenges: Positional isomerism (e.g., triazolo[4,3-a] vs. [1,5-a] pyrazines) may complicate synthesis, as noted in .
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological evaluations, and potential applications in drug development.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazolo-pyrazine moiety linked to an indole carboxamide. The synthesis typically involves multiple steps, including the reaction of 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine with various benzamide derivatives under controlled conditions. The following table summarizes the synthetic routes and key characteristics:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazine + Benzamide Derivative | Organic solvents, catalysts | High |
| 2 | Purification via recrystallization | Varies by solvent used | Moderate to High |
Anticancer Properties
Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer activities. This compound has shown potential as a dual inhibitor of critical cancer targets such as c-Met and VEGFR-2. These targets are involved in tumor growth and angiogenesis.
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance:
- Cell Viability Assays: The compound was tested on various cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability with IC50 values ranging from 0.95 µM to 1.50 µM for similar compounds within its class .
- Apoptotic Markers: The compound activated caspases (Caspase 3, 8, and 9), indicating its role in both intrinsic and extrinsic apoptotic pathways .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate to good antibacterial activity against various strains. The following table summarizes findings from antimicrobial assays:
| Microorganism | Activity |
|---|---|
| E. faecium | Narrow-spectrum activity |
| Staphylococcus aureus | Moderate activity |
| Escherichia coli | Limited effectiveness |
Case Studies and Research Findings
Several studies have detailed the biological evaluation of compounds similar to this compound:
- Study on Indole Derivatives: A study evaluated various indole derivatives for their antiproliferative effects against cancer cell lines. Compounds with similar structures demonstrated effective inhibition of EGFR and CDK2 pathways .
- Molecular Docking Studies: Interaction studies using molecular docking have suggested that this compound may effectively bind to specific kinase domains due to favorable hydrogen bonding and hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
